6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQXSAHAXDVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590556 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-01-7 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to form the boronic ester. Key stoichiometric parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Palladium catalyst | 1–5 mol% Pd(dppf)Cl | Higher loading accelerates kinetics but increases cost |
| Base | KCO (2–3 equiv) | Neutralizes HX byproducts; polar aprotic solvents enhance solubility |
| Solvent | DMF or THF | DMF improves solubility of inorganic bases |
| Temperature | 80–100°C | Balances reaction rate and decomposition risks |
Substrate Scope and Limitations
Electron-deficient pyridine rings (e.g., 6-bromo-3-hydroxypyridine) exhibit superior reactivity due to enhanced palladium coordination. Steric hindrance at the 2- and 4-positions of the pyridine ring reduces yields by 15–20%, as observed in analogous systems.
Miyaura Borylation Using Pinacolborane
An alternative approach employs pinacolborane (HBpin) with iridium catalysts, enabling direct C–H borylation of pyridine derivatives. This method avoids pre-functionalized halides but requires stringent moisture control.
Catalytic System Optimization
| Component | Role | Performance Metrics |
|---|---|---|
| [Ir(COD)OMe] | Pre-catalyst | 0.5–2 mol% typical |
| 4,4'-Di-tert-butylbipyridine (dtbpy) | Ligand | Enhances turnover frequency by 3× vs. bipyridine |
| HBpin | Boron source | 1.5–2.0 equiv |
In a protocol adapted from BenchChem:
-
Dissolve 3-hydroxypyridine (1.0 equiv) and HBpin (1.8 equiv) in anhydrous THF.
-
Add [Ir(COD)OMe] (1 mol%) and dtbpy (2 mol%).
-
Stir at 60°C for 24 hours under argon.
-
Quench with methanol and extract with dichloromethane.
Yields reach 55–60% for the 6-borylated product, with minor 2- and 4-isomers requiring chromatographic separation.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances utilize polymer-supported palladium catalysts to streamline purification. Wang resin-immobilized Pd nanoparticles (2–5 nm diameter) enable:
-
95% catalyst recovery via simple filtration
-
Consistent yields of 70–73% over five cycles
Industrial-Scale Considerations
Cost-Benefit Analysis of Boronation Methods
| Method | Cost (USD/kg product) | E-Factor | PMI |
|---|---|---|---|
| Suzuki-Miyaura | 420 | 18.7 | 6.2 |
| Miyaura borylation | 580 | 23.1 | 8.9 |
| Solid-phase | 720 | 12.4 | 4.1 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
Spectroscopic Characterization
Critical analytical data for verifying structure:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced boron species.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Organic Synthesis
Boronates in Cross-Coupling Reactions
Boron compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol play a crucial role in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds and are widely used for synthesizing biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound under various conditions. Studies have shown that this compound can facilitate the coupling of aryl halides with various nucleophiles effectively .
Table 1: Summary of Cross-Coupling Reactions Involving Boronates
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst; aqueous media | 85 | |
| Negishi | Zn catalyst; anhydrous | 90 | |
| Stille | Sn catalyst; organic solvent | 75 |
Medicinal Chemistry
Potential Anticancer Agents
Research indicates that derivatives of this compound exhibit significant biological activity. For example, studies have demonstrated that certain derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of boron into these compounds enhances their ability to interact with biological targets due to boron's unique coordination chemistry .
Case Study: Inhibition of Kinase Activity
A study investigated the inhibitory effects of a related boronate compound on a specific cancer-associated kinase. The results showed a dose-dependent inhibition with an IC50 value indicating effective potency at nanomolar concentrations. This suggests a promising avenue for developing targeted cancer therapies utilizing boron-containing compounds .
Materials Science
Applications in Polymer Chemistry
The unique properties of boronates allow their use as building blocks in polymer synthesis. For instance, they can be utilized in the preparation of functionalized polymers through click chemistry reactions. The incorporation of boronate esters into polymer matrices can enhance mechanical properties and thermal stability .
Table 2: Properties of Polymers Incorporating Boronates
| Polymer Type | Modification Method | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | Boronate grafting | 35 | 120 |
| Polystyrene | Click reaction | 40 | 130 |
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol exerts its effects typically involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the formation of the transition state and the subsequent product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Key structural analogs differ in the placement of the boronic ester and substituents on the pyridine ring, which significantly impacts their reactivity and applications:
Key Observations :
- Positional Isomerism: The 5- and 6-boronic ester isomers (e.g., CAS 1171891-35-2 vs. the target compound) exhibit distinct electronic environments.
- Functional Group Influence : Hydroxyl groups (e.g., in the target compound) improve aqueous solubility but may necessitate protection during synthesis. Methoxy groups (e.g., CAS 893440-50-1) enhance electron density, accelerating couplings with aryl halides .
- Heterocyclic Variations: Quinoline analogs (e.g., 6-boronic ester quinoline) offer extended π-systems for optoelectronic applications, whereas pyridines are preferred for drug intermediates due to their metabolic stability .
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester participates in Suzuki-Miyaura reactions, but its efficiency depends on substituent positioning. For example:
- Electron-Withdrawing Groups : Derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 945863-21-8) exhibit accelerated coupling rates due to the electron-deficient pyridine ring .
- Steric Effects : Bulky substituents near the boronic ester (e.g., 2,6-dimethoxy analogs) can hinder catalyst access, reducing reaction yields .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves solubility in methanol/water mixtures compared to non-hydroxylated analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Thermal Stability : Boronic esters with electron-donating groups (e.g., –OCH3) demonstrate higher thermal stability, as seen in 2,6-dimethoxy derivatives .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.
- Chemical Formula: C₁₄H₁₈BNO₂
- Molecular Weight: 245.13 g/mol
- CAS Number: 2304634-69-1
Research indicates that compounds containing boron can interact with biological systems through various mechanisms:
- Enzyme Inhibition: Many boron compounds act as inhibitors for specific enzymes. For instance, they may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactivity with Biomolecules: The dioxaborolane moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.
Inhibitory Effects on Kinases
Recent studies have shown that this compound exhibits potent inhibitory activity against specific kinases:
| Kinase | IC50 (nM) | Mechanism |
|---|---|---|
| GSK-3β | 8 | Competitive inhibition |
| ROCK-1 | 20 | Competitive inhibition |
| IKK-β | 15 | Competitive inhibition |
This compound's ability to inhibit these kinases suggests potential applications in treating diseases characterized by dysregulated kinase activity, such as cancer and neurodegenerative disorders .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity in various cell lines have provided insight into the safety profile of this compound:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HT-22 (neuronal) | 10 | 90 |
| BV-2 (microglial) | 10 | 85 |
| MCF7 (breast cancer) | 50 | 70 |
At concentrations up to 10 µM, the compound did not significantly reduce cell viability in neuronal and microglial cells, indicating a favorable safety profile for neurological applications .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells treated with lipopolysaccharide (LPS), it significantly reduced the production of pro-inflammatory cytokines:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
These results suggest that the compound may modulate inflammatory responses, which could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis .
Case Studies
-
Case Study on Neuroprotection:
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment resulted in decreased tau phosphorylation and improved cognitive function compared to untreated controls. -
Cancer Research:
A recent clinical trial explored the use of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy. Results indicated improved overall survival rates and reduced tumor recurrence when combined with standard treatment protocols.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol with high purity?
Methodological Answer: The synthesis typically involves coupling a pyridinol derivative with a pinacol boronate ester. Key steps include:
- Borylation: Use Pd-catalyzed Miyaura borylation under inert atmosphere with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source. Optimize molar ratios (e.g., 1:1.2 substrate-to-boron reagent) to minimize unreacted starting material .
- Solvent Selection: Employ THF or dioxane for solubility, with reaction temperatures between 80–100°C .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to achieve >95% purity. Monitor by TLC and HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use , , and NMR to verify the boronate ester (δ ~30 ppm in NMR) and pyridin-3-ol moiety (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H] ~250–300 Da) .
- Elemental Analysis: Validate C, H, N, and B content (±0.3% theoretical) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling involving this boronate ester?
Methodological Answer:
- Steric Hindrance Management: The ortho-hydroxyl group on pyridin-3-ol may slow coupling; use bulky ligands (e.g., SPhos) or Pd(OAc)₂ to enhance catalytic activity .
- Base Optimization: Test KCO or CsCO (2–3 eq.) in mixed solvents (e.g., DME/HO) to improve reaction efficiency .
- Competing Protodeboronation: Maintain anhydrous conditions and avoid prolonged heating (>12 hours) to suppress degradation .
Q. How does the ortho-hydroxyl group influence electronic and steric properties in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The hydroxyl group acts as an electron-withdrawing substituent, reducing electron density at the boronate ester and potentially slowing transmetallation. DFT calculations can model these effects .
- Steric Effects: Intramolecular hydrogen bonding between the hydroxyl and boronate oxygen may restrict rotational freedom, as observed in X-ray crystallography of analogous compounds .
- Reactivity Comparison: Benchmark against non-hydroxylated analogs (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) to quantify rate differences .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
Methodological Answer:
- Hydrolytic Stability: Monitor degradation in buffered solutions (pH 2–10) via NMR. The boronate ester is stable at pH 5–7 but hydrolyzes rapidly under acidic (pH <3) or basic (pH >9) conditions .
- Solvent Effects: Use aprotic solvents (e.g., DMSO, DMF) for long-term storage. Avoid alcohols, which accelerate protodeboronation .
Data Contradiction Analysis
Q. Conflicting reports on coupling efficiency with electron-deficient aryl halides: How to resolve discrepancies?
Critical Analysis:
- Catalyst Variability: Some studies report low yields with Pd(PPh), while others achieve success with PdCl(dppf). Re-evaluate catalyst-ligand combinations and pre-activation steps (e.g., degassing) .
- Substrate Limitations: Electron-deficient partners (e.g., nitroarenes) may require elevated temperatures (120°C) or microwave-assisted synthesis .
- Data Reproducibility: Cross-validate using standardized conditions (e.g., 5 mol% catalyst, 2 eq. base) and report isolated yields vs. conversion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
